molecular formula C13H15ClN2O2S B2875281 2-chloro-N-(3-cyano-4,4,6,6-tetramethyl-4,6-dihydrothieno[2,3-c]furan-2-yl)acetamide CAS No. 899374-61-9

2-chloro-N-(3-cyano-4,4,6,6-tetramethyl-4,6-dihydrothieno[2,3-c]furan-2-yl)acetamide

Cat. No. B2875281
CAS RN: 899374-61-9
M. Wt: 298.79
InChI Key: RLSWPWGSLVFGDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-chloro-N-(3-cyano-4,4,6,6-tetramethyl-4,6-dihydrothieno[2,3-c]furan-2-yl)acetamide” is a chemical compound with the molecular formula C13H15ClN2O2S. It has an average mass of 298.788 Da and a monoisotopic mass of 298.054260 Da .


Synthesis Analysis

The synthesis of cyanoacetamides, such as the compound , can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Scientific Research Applications

Antitubercular Activity

This compound has been synthesized and assessed for its efficacy as an antitubercular agent against tuberculosis H37Rv . The structural assignments of the new products were done on the basis of Infrared radiation (IR), Proton nuclear magnetic resonance (1H-NMR), and elemental analysis. The need for new antitubercular drugs is critical due to the rise of multi-drug resistant strains of Mycobacterium tuberculosis, and this compound’s potential in this field is of significant interest.

Anti-Inflammatory Potency

The compound has been evaluated in silico for its anti-inflammatory potency using molecular docking studies . These studies suggest that the compound is of great interest for further structure optimization and in-depth studies as a possible 5-lipoxygenase (5-LOX) inhibitor, which is a key enzyme involved in the inflammatory process.

Pharmacological Testing

It is available for purchase for pharmaceutical testing as a high-quality reference standard . This indicates its relevance in the development and quality control of pharmaceuticals, where it may be used to calibrate equipment or validate analytical methods in pharmacology.

Chemical Research

In chemical research, this compound’s detailed molecular formula and mass data are available, which aids in its identification and use in various chemical reactions and syntheses . Its precise structural information is crucial for researchers to understand its reactivity and potential as a building block in synthetic chemistry.

Drug Design

The compound’s structure has been confirmed using 1H, 13C nuclear magnetic resonance (NMR), and liquid chromatography–mass spectrometry (LC–MS) spectra, which is essential in the drug design process . Its confirmed structure allows for its use in the design and synthesis of new drugs, especially those targeting inflammatory pathways.

Antitumor Agent Synthesis

Although not directly related to the exact compound , a structurally similar compound, N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide, is used in the synthesis of an antitumor agent , neratinib . This highlights the potential of such compounds in the synthesis of important therapeutic agents.

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the available resources, it’s known that the active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Future Directions

The future directions for this compound could involve further exploration of its synthetic uses, particularly in the formation of biologically active compounds. Its potential in evolving better chemotherapeutic agents could also be a focus of future research .

properties

IUPAC Name

2-chloro-N-(3-cyano-4,4,6,6-tetramethylthieno[2,3-c]furan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2S/c1-12(2)9-7(6-15)11(16-8(17)5-14)19-10(9)13(3,4)18-12/h5H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLSWPWGSLVFGDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C(O1)(C)C)SC(=C2C#N)NC(=O)CCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.